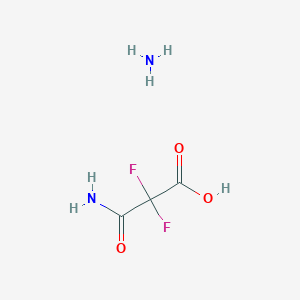

3-Amino-2,2-difluoro-3-oxopropanoic acid;azane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2,2-difluoro-3-oxopropanoic acid;azane is a small molecule . It belongs to the class of organic compounds known as carboxylic acids, which are compounds containing a carboxylic acid group with the formula -C(=O)OH .

Synthesis Analysis

The synthesis of difluoroalkanes like 3-Amino-2,2-difluoro-3-oxopropanoic acid can be achieved by fluorination or substitution . For instance, the combination of sulfuryl fluoride and Me4NF enables a room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters .Molecular Structure Analysis

The molecular formula of 3-Amino-2,2-difluoro-3-oxopropanoic acid;azane is C3H3F2NO3 . Its average mass is 139.058 Da and its monoisotopic mass is 139.008102 Da .Scientific Research Applications

Synthesis of Fluorinated Amino Acids

3-Amino-2,2-difluoro-3-oxopropanoic acid serves as a precursor for the synthesis of fluorinated amino acids, which are valuable in medicinal chemistry due to their increased metabolic stability and bioavailability . The presence of difluoro groups can significantly alter the biological activity of these compounds, making them potential candidates for drug development.

Construction of Dihydrofurans

The compound is utilized in the construction of 2,2-difluoro-2,3-dihydrofurans, which are important intermediates in organic synthesis . These structures can be further transformed into various cyclic and acyclic compounds with potential applications in pharmaceuticals and agrochemicals.

Development of Amino Acid Drugs

Due to its ability to be converted into α-amino acids under reducing conditions, this compound is instrumental in the research and development of new amino acid-based drugs . These drugs can offer targeted therapeutic effects with fewer side effects compared to traditional small molecule drugs.

Metal-Free Organic Synthesis

The compound’s reactivity allows for metal-free and additive-free conditions in organic synthesis . This is particularly advantageous for the development of environmentally friendly synthetic methods, reducing the need for heavy metals and toxic reagents.

High Functional Group Tolerance

In synthetic chemistry, the compound exhibits high functional group tolerance . This means it can be used in reactions with a wide range of other chemical entities without unwanted side reactions, which is crucial for the synthesis of complex molecules.

Novel Strategies for Fluorofuran Derivatives

The compound can be used to create novel strategies for the construction of 2-fluorofuran derivatives . These derivatives have potential applications in the design of new materials and as building blocks for more complex chemical entities.

Mechanism of Action

properties

IUPAC Name |

3-amino-2,2-difluoro-3-oxopropanoic acid;azane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2NO3.H3N/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJDEIDNUIEQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(F)F)N.N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoyl-2,2-difluoroacetic acid amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2859831.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2859833.png)

![N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2859834.png)